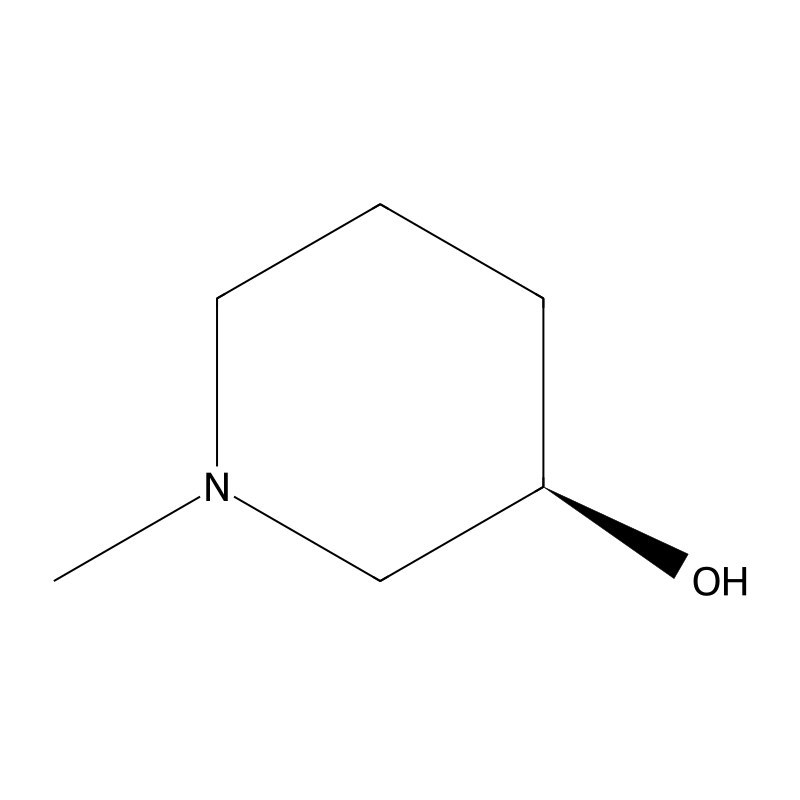

(3R)-1-methylpiperidin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3R)-1-methylpiperidin-3-ol is a chiral organic compound with the molecular formula CHNO and a molecular weight of approximately 115.175 g/mol. It is characterized by its piperidine ring structure, where the hydroxyl group is positioned at the third carbon in an R configuration. This stereochemistry imparts unique chemical properties and biological activities, making it an important compound in medicinal chemistry and organic synthesis. The compound is also known by several synonyms, including (R)-1-methylpiperidin-3-ol and (R)-3-hydroxy-1-methylpiperidine .

As a Synthetic Intermediate

(3R)-1-Methylpiperidin-3-ol serves as a valuable building block in the synthesis of diverse molecules with potential therapeutic applications. Some examples include:

- Asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs: These analogs act as DNA methyltransferase inhibitors, potentially useful in cancer treatment [].

- Preparation of diaryl acylaminopyrimidines as adenosine A2A antagonists: These antagonists may be valuable in treating Parkinson's disease and other neurodegenerative disorders [].

- Synthesis of analogs of istaroxime, a potent inhibitor of Na+,K+-ATPase: Istaroxime shows promise in treating heart failure, and its analogs derived from (3R)-1-Methylpiperidin-3-ol might offer improved properties [].

- Synthesis of pharmacologically active stereoisomers of N-substituted soft anticholinergics: These compounds possess potential applications in treating various conditions like Alzheimer's disease and asthma [].

- Oxidation: The hydroxyl group can be oxidized to form (3R)-1-methylpiperidin-3-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

- Reduction: The compound can be reduced to (3R)-1-methylpiperidine using strong reducing agents such as lithium aluminum hydride.

- Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

The biological activity of (3R)-1-methylpiperidin-3-ol is linked to its ability to interact with various biological targets. Its hydroxyl group allows it to form hydrogen bonds, influencing the conformation and function of target molecules. This compound may act as a ligand for specific receptors or enzymes, potentially modulating their activity. Research has indicated that it may have applications in drug development due to its unique stereochemistry, which can enhance selectivity and efficacy in therapeutic contexts .

Several synthesis methods have been developed for (3R)-1-methylpiperidin-3-ol:

- Reduction of (3R)-1-methylpiperidin-3-one: A common laboratory method involves using reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran or ethanol under controlled temperatures.

- Catalytic Hydrogenation: On an industrial scale, catalytic hydrogenation of (3R)-1-methylpiperidin-3-one using metal catalysts like palladium on carbon can be employed, offering high yield and selectivity for large-scale production .

(3R)-1-methylpiperidin-3-ol has potential applications across various fields:

- Pharmaceuticals: Its unique chiral properties make it valuable in the synthesis of enantioselective drugs and as a building block in medicinal chemistry.

- Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including those used in agrochemicals and fine chemicals.

- Research: Its biological activity makes it a subject of interest in pharmacological studies, particularly those focusing on receptor interactions and enzyme modulation .

Interaction studies involving (3R)-1-methylpiperidin-3-ol have highlighted its potential as a ligand for specific receptors. Research indicates that its interactions can influence cellular signaling pathways, making it a candidate for further exploration in drug development. Studies utilizing techniques such as circular dichroism have provided insights into its conformational behavior and interaction dynamics with other biomolecules .

Several compounds share structural similarities with (3R)-1-methylpiperidin-3-ol. Here are some notable examples:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| (3S)-1-methylpiperidin-3-ol | Enantiomer with a different spatial arrangement | Different biological activity due to stereochemistry |

| 1-Methylpiperidine | Lacks the hydroxyl group | Different reactivity and properties |

| 3-Hydroxypiperidine | Similar structure but without the methyl group | Variation in solubility and reactivity |

The uniqueness of (3R)-1-methylpiperidin-3-ol lies in its specific R configuration, which influences its interactions with biological targets and its utility in asymmetric synthesis processes. This chirality is crucial for developing chiral drugs and optimizing their pharmacological profiles .

Molecular Structure and Composition

(3R)-1-methylpiperidin-3-ol is a chiral organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 grams per mole [1] [2]. The compound is characterized by its piperidine ring structure, where the hydroxyl group is positioned at the third carbon in an R configuration . The systematic International Union of Pure and Applied Chemistry name for this compound is (3R)-1-methylpiperidin-3-ol, reflecting its specific stereochemical arrangement [1].

The molecular structure consists of a six-membered heterocyclic ring containing five methylene bridges and one amine bridge, with a methyl group attached to the nitrogen atom and a hydroxyl group at the third carbon position [1]. The compound's canonical Simplified Molecular Input Line Entry System representation is CN1CCCC(C1)O, while the isomeric version is CN1CCCC@HO, which specifically denotes the R configuration at the third carbon [1].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | [1] [2] |

| Molecular Weight | 115.17 g/mol | [1] [2] |

| International Union of Pure and Applied Chemistry Name | (3R)-1-methylpiperidin-3-ol | [1] |

| Chemical Abstracts Service Number | 28808-26-6 | [1] [2] |

| InChI | InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3/t6-/m1/s1 | [1] |

| InChI Key | UKANCZCEGQDKGF-ZCFIWIBFSA-N | [1] |

Stereochemical Characteristics

R Configuration at C-3 Position

The (3R) stereochemistry represents the absolute configuration at the third carbon position of the piperidine ring, following the Cahn-Ingold-Prelog priority rules [4]. This specific stereochemical designation indicates that when viewed from a position where the lowest priority group (hydrogen) is directed away from the observer, the remaining three groups are arranged in a clockwise direction according to their priority sequence [4]. The R configuration at the C-3 position is critical for the compound's interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy [5].

The stereocenter at the third carbon position results from the presence of four different substituents: the hydroxyl group, two different carbon chains of the piperidine ring, and the hydrogen atom [1]. This chirality imparts unique chemical properties and biological activities to the compound, making it distinct from its (3S)-enantiomer . The specific spatial arrangement influences the compound's interactions with chiral environments and its behavior in asymmetric synthesis processes .

Stereochemical Stability

The stereochemical stability of (3R)-1-methylpiperidin-3-ol is influenced by the conformational preferences of the piperidine ring system [6] [7]. Piperidine adopts a chair conformation similar to cyclohexane, with the equatorial conformation being more stable by approximately 0.72 kilocalories per mole in the gas phase [7]. The presence of the hydroxyl group at the C-3 position and the methyl group on the nitrogen atom affects the overall conformational stability of the molecule [8].

Studies on heterocyclic alcohols containing piperidine units have shown that conformational stability can be influenced by nonclassical orbital superconjugated interactions between the nitrogen and oxygen atoms [8]. In certain configurations, these interactions can cause conformations to be more stable when the hydroxyl group occupies an axial position rather than an equatorial position with respect to the piperidine ring [8]. However, when axial hydrogen atoms at C2 and C6 positions are substituted or when the molecule exists in polar solutions, these interactions become weaker or may be diminished entirely [8].

Physical Properties

Solubility Parameters and Polarity

The solubility characteristics of (3R)-1-methylpiperidin-3-ol are influenced by both its hydrophilic hydroxyl group and the hydrophobic piperidine ring structure . The presence of the hydroxyl group allows for hydrogen bonding interactions, which significantly affects the compound's solubility profile in various solvents . The polar surface area of related methylpiperidin-3-ol compounds has been calculated to be approximately 23.47 square angstroms, indicating moderate polarity [2].

The LogP value, which represents the partition coefficient between octanol and water, has been determined to be approximately 0.01080 for similar compounds, suggesting relatively balanced hydrophilic and lipophilic characteristics [2]. This property makes the compound suitable for various pharmaceutical applications where membrane permeability is important . The compound's ability to form hydrogen bonds through its hydroxyl group influences its conformation and function when interacting with target molecules .

Density and Refractive Index Properties

Physical property measurements for related 1-methylpiperidin-3-ol compounds indicate a density of approximately 0.999 grams per milliliter at room temperature [9]. The refractive index has been measured at 1.474, which reflects the compound's optical properties and molecular packing characteristics [9]. These physical constants are important for both identification purposes and for understanding the compound's behavior in various chemical processes.

The density value indicates that the compound is slightly less dense than water, which is consistent with its organic nature and the presence of the piperidine ring system [9]. The refractive index measurement provides information about the compound's ability to bend light, which is related to its molecular structure and electron distribution [9].

Melting and Boiling Point Characteristics

Thermal analysis of related methylpiperidine compounds provides insight into the physical behavior of (3R)-1-methylpiperidin-3-ol under various temperature conditions [10] [11]. For 1-methylpiperidine, the melting point has been reported as -50 degrees Celsius, while the boiling point ranges from 106 to 107 degrees Celsius [10]. Similar piperidine derivatives, such as 2-methylpiperidine, exhibit a melting point of -4 degrees Celsius and a boiling point of 118 degrees Celsius [11].

The presence of the hydroxyl group in (3R)-1-methylpiperidin-3-ol is expected to increase both the melting and boiling points compared to the unsubstituted methylpiperidine compounds due to hydrogen bonding interactions [12]. These thermal properties are crucial for determining appropriate storage conditions and processing parameters for the compound [13] [14].

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about (3R)-1-methylpiperidin-3-ol through analysis of both proton and carbon-13 chemical shifts [15] [16]. The proton nuclear magnetic resonance spectrum of piperidine derivatives typically shows characteristic chemical shift patterns that reflect the electronic environment of different hydrogen atoms within the molecule [17] [18].

For piperidine compounds, the typical proton chemical shift assignments include signals at approximately 2.79 parts per million for hydrogen atoms adjacent to the nitrogen atom, around 2.04 parts per million for hydrogen atoms on carbon atoms beta to nitrogen, and between 1.46 to 1.58 parts per million for hydrogen atoms on the remaining methylene carbons [17]. The presence of the hydroxyl group at the C-3 position is expected to cause a downfield shift of the adjacent hydrogen due to the deshielding effect of the oxygen atom [19] [16].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule [19] [20]. The carbon bearing the hydroxyl group typically appears in the range of 50 to 65 parts per million, characteristic of carbon atoms bonded to oxygen [19]. The methyl carbon attached to nitrogen generally resonates around 37 to 45 parts per million, while the remaining piperidine ring carbons appear in the 16 to 35 parts per million range [19].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H adjacent to nitrogen | 2.7-2.9 | CH₂-N |

| ¹H beta to nitrogen | 2.0-2.1 | CH₂-CH₂-N |

| ¹H on C-3 | 3.5-4.0 | CHO-H |

| ¹³C bearing hydroxyl | 50-65 | C-OH |

| ¹³C methyl on nitrogen | 37-45 | N-CH₃ |

| ¹³C piperidine ring | 16-35 | Ring CH₂ |

Infrared Spectroscopic Characteristics

Infrared spectroscopy reveals characteristic absorption bands that provide information about the functional groups present in (3R)-1-methylpiperidin-3-ol [21] [12]. The most prominent feature in the infrared spectrum is the hydroxyl stretching vibration, which typically appears in the region of 3200 to 3700 wavenumbers [12] [22]. For primary, secondary, and tertiary alcohols, the hydroxyl stretching frequencies follow the pattern of primary alcohol at approximately 3680 wavenumbers, secondary alcohol at about 3670 wavenumbers, and tertiary alcohol at around 3660 wavenumbers [12].

The hydroxyl stretching frequency can be significantly affected by hydrogen bonding interactions [12]. When hydrogen bonding occurs, the stretching vibration shifts to lower frequencies, with dimeric hydrogen bonding appearing around 3500 wavenumbers, trimeric hydrogen bonding near 3430 wavenumbers, and tetrameric hydrogen bonding at approximately 3265 wavenumbers [12]. The carbon-hydrogen stretching vibrations appear in the region of 2900 to 3000 wavenumbers, which is characteristic of saturated aliphatic carbon-hydrogen bonds [22] [23].

Additional characteristic absorptions include the carbon-oxygen stretching vibration, which appears in the range of 1026 to 1279 wavenumbers, and the carbon-oxygen-hydrogen bending vibration, observed between 1367 and 1470 wavenumbers [12]. These spectral features provide a unique fingerprint for the identification and characterization of the compound [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of (3R)-1-methylpiperidin-3-ol provides valuable information about its molecular structure through characteristic fragmentation patterns [24] [17]. The molecular ion peak appears at mass-to-charge ratio 115, corresponding to the molecular weight of the compound [1] [2]. The fragmentation behavior of piperidine-containing compounds follows predictable patterns based on the stability of the resulting fragment ions [24] [25].

Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom, which results in the loss of alkyl groups and formation of iminium ions [24]. For methylated piperidine derivatives, typical fragment ions include the loss of the methyl group (molecular ion minus 15 mass units) and the loss of larger alkyl fragments [24]. The presence of the hydroxyl group may lead to the loss of water (molecular ion minus 18 mass units) or the formation of fragment ions through rearrangement processes [24].

Piperidine compounds characteristically show strong molecular ion peaks due to the stability of the heterocyclic ring system [24]. The base peak in the mass spectrum often corresponds to fragment ions formed through alpha-cleavage, particularly those involving the nitrogen-containing portion of the molecule [17]. Additional fragmentation may occur through ring opening processes or through elimination reactions involving the hydroxyl group [24] [25].

| Mass-to-Charge Ratio | Fragment Assignment | Fragmentation Process |

|---|---|---|

| 115 | [M]⁺ | Molecular ion |

| 100 | [M-15]⁺ | Loss of methyl group |

| 97 | [M-18]⁺ | Loss of water |

| 84 | [M-31]⁺ | Loss of CH₂OH |

| 70 | [M-45]⁺ | Loss of C₂H₅O |

Chair Conformations in Piperidine Ring Systems

The piperidine ring in (3R)-1-methylpiperidin-3-ol adopts chair conformations similar to cyclohexane, but with distinct stereochemical considerations due to the presence of nitrogen and substituents. The chair conformation is the most stable form for six-membered saturated rings, providing optimal bond angles and minimal torsional strain [1] [2] [3].

Equatorial vs. Axial Hydroxyl Orientations

The hydroxyl group at the 3-position can occupy either equatorial or axial orientations within the chair conformation. Computational studies consistently demonstrate that the equatorial orientation of the hydroxyl group is significantly favored energetically [4] [5] [6]. Density Functional Theory calculations indicate that compounds with equatorial hydroxyl groups are approximately 0.5-0.8 kcal/mol more stable than their axial counterparts [4]. This preference arises from the minimization of unfavorable 1,3-diaxial interactions that occur when bulky substituents occupy axial positions [7] [8] [9].

The stereoelectronic effects of hydroxyl group orientation extend beyond simple steric considerations. Research has shown that equatorial hydroxyl groups exhibit different electronic properties compared to axial counterparts, with equatorial OH groups demonstrating enhanced electron-withdrawing characteristics due to altered charge-dipole interactions [4]. For hydroxyl substituents in the 3-position relative to nitrogen, this effect translates to approximately 0.8 pH units difference in basicity between axial and equatorial isomers [4].

Table 1: Conformational Energetics of Hydroxyl Orientations

| Configuration | Relative Energy (kcal/mol) | Steric Interactions | Electronic Effects |

|---|---|---|---|

| Equatorial OH | 0.0 (reference) | Minimized 1,3-diaxial strain | Enhanced electron withdrawal |

| Axial OH | +0.5 to +0.8 | Significant 1,3-diaxial interactions | Reduced electron-withdrawing power |

N-Methyl Substitution Effects on Ring Conformation

The introduction of a methyl group at the nitrogen atom profoundly influences the conformational landscape of the piperidine ring. Nuclear Magnetic Resonance studies and computational analyses reveal that N-methylpiperidine strongly favors the equatorial orientation of the methyl group [10] [11] [12]. The energy difference between equatorial and axial N-methyl conformers is substantial, approximately 2.7 kcal/mol in favor of the equatorial position [11].

This pronounced preference results from severe 1,3-diaxial interactions that occur when the N-methyl group adopts the axial position [13] [7]. The methyl group experiences repulsive interactions with axial hydrogen atoms on carbons 3 and 5 of the piperidine ring, leading to significant destabilization of the axial conformer [10]. Experimental evidence from dynamic Nuclear Magnetic Resonance spectroscopy confirms that the axial N-methyl conformer represents a minor population in equilibrium mixtures [10] [14].

The conformational preference of the N-methyl group also affects the overall ring dynamics. Molecular dynamics simulations demonstrate that N-methylated piperidines exhibit different ring-flipping barriers compared to unsubstituted piperidine [15] [16]. The presence of the methyl substituent creates an asymmetric potential energy surface, with distinct energy barriers for ring inversion processes [16].

Conformational Stability in Neutral and Cationic States

The conformational behavior of (3R)-1-methylpiperidin-3-ol undergoes significant changes upon protonation or ionization. In neutral states, the molecule exhibits a dynamic equilibrium between different chair conformers, with the equatorial orientations of both the hydroxyl and N-methyl groups being strongly preferred [1] [2] [17].

Upon protonation at the nitrogen center, dramatic conformational changes occur. The formation of the piperidinium cation leads to electrostatic interactions between the positively charged nitrogen and nearby substituents [17] [4]. These charge-dipole interactions can alter the relative stabilities of different conformers, sometimes even reversing conformational preferences observed in neutral states [17] [4].

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization spectroscopy studies of piperidine systems reveal that ionization leads to preferential stabilization of axial-like conformations in the cationic state [1] [2]. The removal of an electron from the nitrogen lone pair orbital promotes structural reorganization, with the cationic species adopting conformations that optimize electrostatic interactions [1]. For piperidine itself, ionization energies differ by 231 ± 4 cm⁻¹ between equatorial and axial conformers, with the axial-like cation being more stable [1] [2].

Table 2: Ionization Effects on Conformational Stability

| State | Preferred Conformation | Energy Difference | Governing Factors |

|---|---|---|---|

| Neutral | Equatorial NH, Equatorial N-CH₃ | 0.72 kcal/mol | Steric minimization |

| Cationic | Axial-like NH⁺ | 231 ± 4 cm⁻¹ | Electrostatic optimization |

Computational Studies of Conformational Energetics

Density Functional Theory Approaches

Density Functional Theory calculations provide detailed insights into the conformational landscape of (3R)-1-methylpiperidin-3-ol. The B3LYP functional combined with various basis sets (6-31G(d), 6-311++G(d,p)) has proven particularly effective for geometry optimization and energy calculations of piperidine systems [18] [19] [20].

Comparative studies using different DFT functionals reveal that B3LYP methods consistently outperform other approaches for predicting vibrational frequencies and geometric parameters of piperidine derivatives [20]. The hybrid nature of B3LYP, incorporating both Hartree-Fock exchange and density functional correlation, provides superior accuracy for describing the weak interactions that govern conformational preferences [21].

Recent investigations have employed the M06-2X functional with cc-pVTZ basis sets for high-accuracy conformational energy calculations [22] [23]. These methods successfully predict transition state barriers for ring inversion processes, typically ranging from 1.5 to 5.0 kcal/mol depending on the substitution pattern [24] [22]. The M06-2X functional shows particular strength in describing dispersion interactions that contribute to conformational stability [23].

Table 3: DFT Method Comparison for Piperidine Systems

| Method | Basis Set | Applications | Accuracy |

|---|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization | Good agreement with X-ray |

| B3LYP | 6-311++G(d,p) | Electronic properties | Excellent for HOMO-LUMO gaps |

| M06-2X | cc-pVTZ | Conformational energetics | Superior for weak interactions |

| MP2 | 6-311G** | Benchmark calculations | High-level correlation treatment |

Molecular Dynamics Simulations

Molecular dynamics simulations provide crucial insights into the dynamic behavior of (3R)-1-methylpiperidin-3-ol in solution and different environments. Classical molecular dynamics using force fields such as OPLS-AA reveal conformational interconversion timescales and the influence of solvent effects on ring flexibility [23] [15].

Time-resolved studies demonstrate that piperidine ring flipping occurs on picosecond timescales, with coherent oscillatory motions exhibiting periods of approximately 700 femtoseconds [16]. These rapid dynamics reflect the relatively low energy barriers between different chair conformations [16]. Molecular dynamics trajectories show that conformational equilibria are established rapidly, typically within nanoseconds of simulation time [22].

Solvent effects play a crucial role in determining conformational populations. Polarizable molecular dynamics simulations of piperidinium-based systems in aqueous environments show significant stabilization of certain conformers through hydrogen bonding interactions [15]. The presence of water molecules can alter the relative energies of different conformers by several kilocalories per mole [15].

Advanced molecular dynamics techniques, including replica exchange methods and metadynamics, have been employed to sample rare conformational transitions [25] [22]. These approaches reveal the complete conformational landscape, including high-energy intermediates and transition states that are difficult to characterize using static DFT calculations [25].